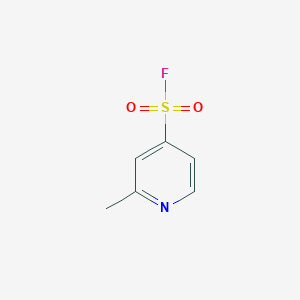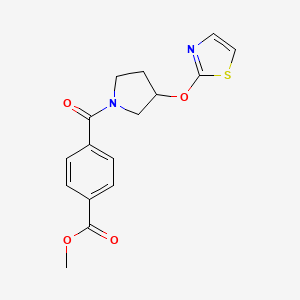
Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1824267-04-0 and Linear Formula: C16H28N2O4 . The compound appears as a yellow to brown sticky oil to semi-solid .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylate” and its InChI Code is "1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3" . The molecular weight of the compound is 312.41 .Physical And Chemical Properties Analysis
The compound is a yellow to brown sticky oil to semi-solid . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Marine Alkaloid Analogs
Researchers have synthesized derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, which are analogs of the bis-indole alkaloid topsentin. This research has significance in exploring anticancer properties, as some derivatives showed moderate activity against specific human tumor cell lines, such as lung cancer and CNS sub-panels (Carbone et al., 2013).
Development of Folic Acid Analogs
A study synthesized compounds related to this compound, aiming to create analogs of folic acid. These compounds were evaluated for their ability to interact with key enzymes in folate-mediated metabolism and their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).
Asymmetric Synthesis Applications
In pharmaceutical research, the asymmetric synthesis of derivatives of this compound has been explored. One study focused on creating a key intermediate for the synthesis of a potent protein kinase inhibitor, demonstrating potential industrial applications due to the mild conditions and high yields achieved (Hao et al., 2011).
Radiopharmaceutical Development
Research into mixed ligand complexes involving this compound derivatives has been conducted for potential use in radiopharmaceuticals. This includes the development of compounds that can be labeled with bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).
Pharmaceutical Analysis
In the realm of pharmaceutical analysis, methods have been developed for the determination of novel compounds related to this compound in biological samples. This includes the development of sensitive assays for potential antipsychotic agents (Chavez-Eng et al., 1997).
Catalysis in Organic Synthesis
The compound and its derivatives have been utilized in various catalytic processes in organic synthesis. For instance, one study explored a palladium catalyst based on a derivative for the alkoxycarbonylation of alkenes, demonstrating its potential to improve the range of feedstocks in industrial processes (Dong et al., 2017).
Biocatalytic Cascade Reactions
In the field of biocatalysis, this compound derivatives have been used in one-pot cascade reactions to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This approach highlights the use of biocatalysts like carboxylic acid reductase, ω-transaminase, and imine reductase for synthesizing enantiomerically pure chiral compounds (France et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFJOPCIMCWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)

![N-{4-[(6-chloropyrimidin-4-yl)oxy]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B2709331.png)


![3-benzyl-7-((2,5-dimethylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2709337.png)
![N-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-5-nitro-4-pyrimidinamine](/img/structure/B2709338.png)


![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetonitrile](/img/structure/B2709342.png)
![3-Methyl-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2709343.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2709348.png)